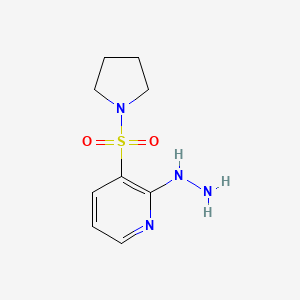
2-ヒドラジノ-3-(ピロリジン-1-イルスルホニル)ピリジン
概要
説明
2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C9H14N4O2S. It is known for its unique structure, which includes a hydrazino group attached to a pyridine ring and a pyrrolidinylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
科学的研究の応用
2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 0°C to 150°C, depending on the specific steps involved .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine can undergo several types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form various products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions adjacent to the hydrazino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the hydrazino group, reduced forms of the compound, and substituted pyridine derivatives
作用機序
The mechanism of action of 2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with various biomolecules, potentially altering their function. The pyrrolidinylsulfonyl group may enhance the compound’s stability and facilitate its interaction with target molecules. These interactions can lead to changes in cellular processes and biological activities .
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazinopyridines and pyrrolidinylsulfonyl derivatives, such as:
- 2-Hydrazinopyridine
- 3-(Pyrrolidin-1-ylsulfonyl)pyridine
- Pyrrolidine-2-one derivatives
Uniqueness
2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the combination of its hydrazino and pyrrolidinylsulfonyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(3-pyrrolidin-1-ylsulfonylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c10-12-9-8(4-3-5-11-9)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGOUXMOHQRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine](/img/structure/B1386243.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline](/img/structure/B1386244.png)
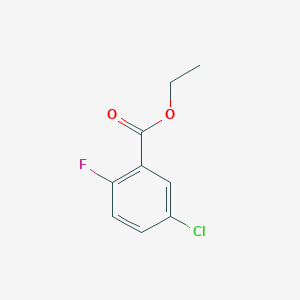
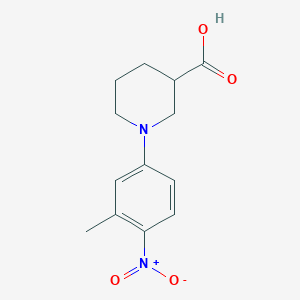
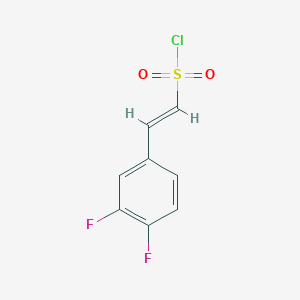
![2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol](/img/structure/B1386252.png)
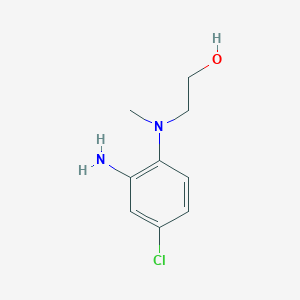
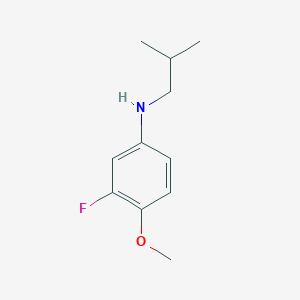
![4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline](/img/structure/B1386257.png)

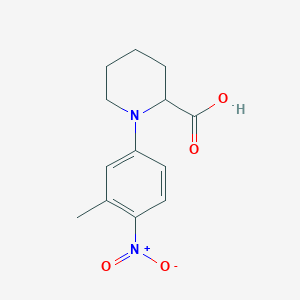
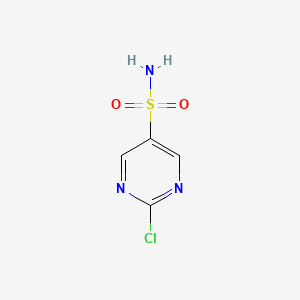

![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)
